![molecular formula C7H5Cl3N2 B1296169 5-Allyl-2,4,6-trichloropyrimidine CAS No. 10182-68-0](/img/structure/B1296169.png)
5-Allyl-2,4,6-trichloropyrimidine
Overview
Description
5-Allyl-2,4,6-trichloropyrimidine is a chemical compound with the molecular formula C7H5Cl3N2. It has a molecular weight of 223.49 . This compound is used for research purposes .
Synthesis Analysis
A highly efficient approach to the synthesis of a series of pyrimido[b]azepines has been developed with 5-allyl-2,4,6-trichloropyrimidine as the starting material in six or seven steps via a ring-closing metathesis (RCM) reaction . Another process for the preparation of 2,4,6-trichloropyrimidine involves reacting barbituric acid with phosphorus oxychloride in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of 5-Allyl-2,4,6-trichloropyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with allyl group at position 5 and three chlorine atoms at positions 2, 4, and 6 .Chemical Reactions Analysis
5-Allyl-2,4,6-trichloropyrimidine has been used as a starting material in the synthesis of pyrimido[b]azepines via a ring-closing metathesis (RCM) reaction .Scientific Research Applications
Anticancer Research
5-Allyl-2,4,6-trichloropyrimidine: is a valuable compound in anticancer research due to its pyrimidine core, which is a common structure in many anticancer agents. Pyrimidine derivatives have been reported to exhibit a range of antitumor activities . This compound can serve as a precursor in synthesizing novel anticancer drugs, particularly those targeting leukemia and breast cancer.
Antimicrobial and Antifungal Applications
The pyrimidine moiety is known for its antimicrobial and antifungal properties. Research has shown that pyrimidine derivatives can be effective against a variety of microbial and fungal pathogens . 5-Allyl-2,4,6-trichloropyrimidine could be used to develop new antimicrobial agents that address drug resistance issues.
Mechanism of Action
Target of Action
5-Allyl-2,4,6-trichloropyrimidine is a versatile chemical compound widely used in scientific research due to its diverse applications . .
Mode of Action
The mode of action of 5-Allyl-2,4,6-trichloropyrimidine is primarily through nucleophilic substitution reactions . The nucleophilic attack of nucleophiles takes place at the C-4 position of 2,4,5,6-tetrachloropyrimidine (TCP), a precursor of 5-Allyl-2,4,6-trichloropyrimidine . This reaction leads to the synthesis of novel derivatives of the compound .
Biochemical Pathways
It’s known that pyrimidine-containing compounds, which include 5-allyl-2,4,6-trichloropyrimidine, are basic skeletons of numerous natural products and biologically active compounds . They are involved in a wide range of pharmacological applications .
Pharmacokinetics
The compound’s molecular weight is 22349 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Pyrimidine-containing compounds have been shown to possess antibacterial, antifungal, antihypertensive, antimalarial, antiprotozoal, anti-inflammatory, and antineoplastic effects . They also act as pesticides, herbicides, and plant growth regulators .
Safety and Hazards
Future Directions
Pyrimidines, including 5-Allyl-2,4,6-trichloropyrimidine, are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Future research could focus on developing new synthetic protocols and exploring the pharmacological effects of these compounds .
properties
IUPAC Name |
2,4,6-trichloro-5-prop-2-enylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZJYKGHXZIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293815 | |
Record name | 5-allyl-2,4,6-trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Allyl-2,4,6-trichloropyrimidine | |
CAS RN |
10182-68-0 | |
Record name | Pyrimidine,4,6-trichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-allyl-2,4,6-trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 5-allyl-2,4,6-trichloropyrimidine in the synthesis of pyrimido[b]azepines?
A1: 5-Allyl-2,4,6-trichloropyrimidine serves as a crucial starting material in the efficient multi-step synthesis of pyrimido[b]azepines. The incorporated allyl group enables a key ring-closing metathesis (RCM) reaction, leading to the formation of the seven-membered azepine ring fused to the pyrimidine core []. This approach provides access to a diverse range of pyrimido[b]azepine derivatives by modifying the substituents on the pyrimidine ring or introducing variations in the RCM reaction conditions.
Q2: How is the structure of a key intermediate in this synthesis process confirmed?
A2: The absolute configuration of a critical pyrimido[4,5-b]azepine intermediate formed during this synthetic route was determined using X-ray crystal structure analysis []. This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, confirming the successful formation of the desired ring system and providing valuable insights into its structural features.
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